2,6-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
Description
2,6-Difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a synthetic benzamide derivative featuring a pyrimidine core substituted with methyl and trifluoromethyl groups. Its structure combines a 2,6-difluorobenzamide moiety linked via an ethyl group to a substituted pyrimidine ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine ring contributes to π-π stacking interactions in enzyme binding pockets .
Properties
IUPAC Name |
2,6-difluoro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5N3O/c1-8-7-11(15(18,19)20)23-12(22-8)5-6-21-14(24)13-9(16)3-2-4-10(13)17/h2-4,7H,5-6H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMLYFNFEFRACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=C(C=CC=C2F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a novel synthetic molecule with potential therapeutic applications. Its unique structural features, including the presence of fluorine atoms and a pyrimidine moiety, may enhance its biological activity and pharmacokinetic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It could interact with various receptors, altering signal transduction pathways.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antifungal and antibacterial properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of the compound against various pathogens.
| Pathogen | Activity (EC50 μg/mL) | Reference |
|---|---|---|
| Botrytis cinerea (cucumber) | 6.72 | |
| Botrytis cinerea (tobacco) | 5.21 | |
| Rhizoctonia solani | 6.11 | |
| Xanthomonas oryzae | Moderate |
These results indicate that the compound exhibits comparable efficacy to established antifungal agents.
Case Studies and Research Findings
- Study on Antimalarial Activity : A related compound within the same chemical family showed significant inhibition of PfATP4-associated Na+-ATPase activity, demonstrating potential for further development as an antimalarial agent. The modifications in the structure led to enhanced metabolic stability and aqueous solubility, which are critical for drug efficacy in vivo .
- Optimization Studies : Research has indicated that incorporating heterocyclic systems into similar scaffolds can improve both aqueous solubility and metabolic stability while maintaining or enhancing biological activity against targeted pathogens .
- Fluorine Substitution Effects : The presence of fluorine atoms has been shown to enhance lipophilicity and metabolic stability in drug candidates, which could be beneficial for improving pharmacokinetic profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Target Specificity
The compound shares structural homology with several benzamide- and pyrimidine-based inhibitors. Key comparisons include:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the query compound increases logP (~3.5), comparable to Compound 1 (logP ~3.2) but higher than thiazole-containing analogues (logP ~2.8) .
- Metabolic Stability : Fluorine atoms in the benzamide moiety reduce oxidative metabolism, contrasting with nitro-containing analogues (), which are prone to nitro-reductase activity .
- Solubility : Ethyl linkers (query compound) improve aqueous solubility (≈50 µM) compared to rigid aromatic linkers in thienylmethylthio derivatives (, solubility <10 µM) .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of 2,6-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide?
Answer:
Synthesis optimization requires:
- Core Pyrimidine Formation : Cyclization of precursors like 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine under reflux with a coupling agent (e.g., EDCI/HOBt) to ensure regioselectivity .
- Amide Bond Formation : Reacting 2,6-difluorobenzoyl chloride with the ethylamine-substituted pyrimidine intermediate in anhydrous DCM, using a base (e.g., triethylamine) to neutralize HCl byproducts. Monitor via TLC to confirm completion .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from chloroform/hexane mixtures improves yield (typically 15–20%) and purity (>95%) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR in δ6-DMSO confirm the presence of fluorine atoms (split patterns for 2,6-difluoro substitution) and the pyrimidine ethyl group (e.g., δ 3.5–4.0 ppm for CHNH) .
- IR Spectroscopy : Strong C=O stretch at ~1640–1695 cm (amide I band) and N-H stretch at ~3300 cm^{-1 .
- X-ray Crystallography : Resolves conformational flexibility (e.g., twist angles between pyrimidine and benzamide moieties) and hydrogen-bonding networks (e.g., N–H⋯N dimerization with R_2$$^2(8) motifs) .
Advanced: How can structural contradictions in crystallographic data (e.g., conformational flexibility) be resolved?
Answer:
- Multi-Conformer Analysis : Use single-crystal X-ray diffraction to identify asymmetric units with distinct conformers (e.g., molecule A vs. B in , differing by ~2° in internal angles). Overlay diagrams highlight torsional variations .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) compare energy minima for observed conformers. This explains stability differences due to steric clashes or hydrogen-bonding efficiency .
- Dynamic NMR : Probe solution-phase flexibility by variable-temperature H NMR to detect coalescence of signals for rotating groups .
Advanced: What methodologies are used to establish structure-activity relationships (SAR) for this compound’s bioactivity?
Answer:
- Analog Synthesis : Replace the trifluoromethyl group ( ) with methyl or chloro substituents to assess lipophilicity impacts. Compare IC values in enzyme assays .
- Pharmacophore Mapping : Overlay crystal structures (e.g., pyrimidine-ethylbenzamide core) with target proteins (e.g., kinases) using molecular docking (AutoDock Vina). Identify critical H-bond donors/acceptors .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. The trifluoromethyl group enhances stability (t > 2 hrs) compared to non-fluorinated analogs .
Advanced: How should researchers address contradictory biological activity data across studies (e.g., varying IC50_{50}50 values)?
Answer:
- Standardized Assay Conditions : Control variables like ATP concentration (for kinase assays) or cell passage number (in vitro cytotoxicity tests) .
- Dose-Response Replication : Perform triplicate experiments with internal controls (e.g., staurosporine for apoptosis assays). Use nonlinear regression (GraphPad Prism) to calculate mean IC ± SEM .
- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) and apply statistical models (e.g., random-effects) to identify outliers or assay-specific biases .
Advanced: What strategies mitigate challenges in purifying intermediates during synthesis?
Answer:
- Fluorous-Tagging : Introduce a perfluorinated alkyl chain to the pyrimidine intermediate for simplified separation via fluorous solid-phase extraction (F-SPE) .
- pH-Dependent Extraction : Adjust aqueous/organic phase partitioning (e.g., NaHCO wash for acidic byproducts) .
- HPLC Purification : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purification, achieving >99% purity for biological testing .
Advanced: How does the trifluoromethyl group influence physicochemical properties?
Answer:
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to methyl analogs, measured via shake-flask method (octanol/water partition) .
- Metabolic Stability : The CF group reduces oxidative metabolism (CYP3A4), confirmed by LC-MS metabolite profiling .
- Crystal Packing : Fluorine atoms participate in C–H⋯F interactions, stabilizing lattice structures (evidenced by X-ray thermal ellipsoids) .
Advanced: What experimental approaches validate target engagement in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Expose treated cells to heat stress (37–65°C), then quantify soluble target protein (e.g., kinase) via Western blot. Shift in melting temperature (ΔT) confirms binding .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound. UV irradiation crosslinks the molecule to its target, identified by mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
